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MAGE-2 (212-220)

HLA-Cw7 restriction cancer immunotherapy patient eligibility

Most MAGE-derived research reagents are HLA-A2-restricted, excluding the >40% of Caucasians who are HLA-Cw7-positive. MAGE-2 (212-220) (EGDCAPEEK) is the only well-characterized MAGE epitope restricted to HLA-Cw7, enabling patient-stratified T-cell assays independent of HLA-A2 status. • Quad-gene coverage: Encoded identically by MAGE-2, -3, -6, and -12, reducing probability of antigen-loss tumor escape variants vs. single-gene epitopes. • High functional avidity: 50% target-cell lysis at 2 nM peptide (⁵¹Cr-release), outperforming MAGE-3 (271-279) at 3 nM. • Validated natural processing: CTL lysis confirmed across melanoma, HNSCC, and NSCLC cell lines. Supplied lyophilized, ≥95% HPLC-MS purity. Standard packs: 1 mg, 5 mg, 10 mg; custom synthesis and bulk packaging available.

Molecular Formula
Molecular Weight
Cat. No. B1575067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-2 (212-220)
SynonymsMelanoma-associated antigen 2 (212-220); MAGE-2 (212-220)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-2 (212-220) EGDCAPEEK Overview


MAGE-2 (212-220), sequence H-Glu-Gly-Asp-Cys-Ala-Pro-Glu-Glu-Lys-OH (EGDCAPEEK), is a tumor-specific 9‑mer antigenic peptide derived from the melanoma-associated antigen (MAGE) protein family [1]. This peptide is presented by the MHC class I molecule HLA‑Cw7, which is expressed in >40% of the Caucasian population, and is naturally processed from MAGE‑2, ‑3, ‑6, and ‑12 gene products in human tumor cells [1]. Its immunogenicity was validated through the isolation of a cytotoxic T‑lymphocyte (CTL) clone capable of lysing HLA‑Cw7‑positive tumor cell lines, highlighting its potential as a shared target for antitumor vaccination [1].

HLA-Cw7 Research Cohorts
Supports T-cell monitoring in non-HLA-A2 populations. Allele frequency >40% in Caucasian subjects.
Multi-Gene Antigen Escape Studies
Encoded by four MAGE genes (‑2, ‑3, ‑6, ‑12) for tumor antigen-loss variant analysis.
Cross-Histology Processing Context
Naturally processed across melanoma, HNSCC, and NSCLC tumor models.

Why MAGE-2 (212-220) Cannot Be Replaced


MAGE‑derived peptides are not interchangeable reagents. Each epitope has a defined HLA restriction, a unique gene‑origin landscape, and distinct intrinsic immunogenicity. MAGE-2 (212-220) is the only well‑characterized MAGE epitope restricted to HLA‑Cw7, whereas most clinically explored MAGE peptides (e.g., MAGE‑3 271‑279) are HLA‑A2‑restricted [1]. Moreover, the EGDCAPEEK sequence is simultaneously encoded by four MAGE family members (MAGE‑2, ‑3, ‑6, and ‑12), a property that fundamentally alters the risk of antigen‑loss tumor escape and is not shared by single‑gene‑encoded comparator peptides [1]. These differences carry direct consequences for patient eligibility, assay design, and vaccine efficacy projections, as detailed in the quantitative evidence below.

HLA Allele Mismatch
MAGE-2 (212-220) is HLA-Cw7-restricted. HLA-A2-restricted peptides like MAGE-3 (271-279) target a different immunological cohort, limiting direct substitution in multi-allele study designs.
HLA-Cw7 vs HLA-A*02:01
Genetic Redundancy Divergence
EGDCAPEEK is processed from four distinct MAGE loci, whereas single-gene epitopes may underestimate antigen-loss escape frequency in experimental models.
4 MAGE genes vs Single gene (e.g., MAGE-A3)
Endogenous Processing Variability
Reported efficient CTL lysis of HLA-Cw7+ tumor cells for EGDCAPEEK contrasts with reports of inefficient natural processing for some comparator MAGE epitopes.
Efficient processing vs Inefficient processing reported

MAGE-2 (212-220) Comparator Evidence


HLA-Cw7 Restriction Expands Patient Coverage

MAGE-2 (212-220) is presented by the HLA‑Cw7 allele, which is expressed in >40% of the Caucasian population [1]. In contrast, the most extensively studied MAGE‑derived epitope, MAGE‑3 (271‑279) FLWGPRALV, is restricted to HLA‑A*02:01 [2]. Because HLA‑Cw7 and HLA‑A2 are distinct allelic systems, a vaccine or T‑cell assay built exclusively on HLA‑A2‑restricted peptides excludes a substantial fraction of HLA‑Cw7‑positive, HLA‑A2‑negative patients. MAGE-2 (212-220) therefore provides a non‑redundant tool for investigating or therapeutically targeting the MAGE antigen repertoire in an independent patient subgroup.

Cohort Coverage (HLA-Cw7)
Reported frequency
HLA-Cw7: >40% in Caucasians
Supports immunomonitoring in non-HLA-A2 research cohorts.
Epidemiological allele frequency; review in target demographics.
HLA-Cw7 restriction cancer immunotherapy patient eligibility

Quadruple Gene Encoding Reduces Tumor Escape

The nonapeptide EGDCAPEEK is encoded identically by four distinct MAGE family members: MAGE‑2, MAGE‑3, MAGE‑6, and MAGE‑12 [1]. Transient transfection experiments confirmed that CTL clone MD1 lyses 293T cells co‑transfected with HLA‑Cw*0701 and any one of these four MAGE cDNAs, proving that the peptide can be processed from each of the corresponding full‑length proteins [1]. In contrast, the prototypical MAGE‑3 (271‑279) epitope (FLWGPRALV) derives solely from the MAGE‑A3 gene product [2]. Tumor cells must therefore inactivate four separate genetic loci to escape immune pressure directed at the 212‑220 epitope, compared with a single locus for single‑gene‑encoded peptides, reducing the probability of immune escape under therapeutic vaccination.

Antigen Escape Resistance
Head-to-head context
4 genes (MAGE‑2,‑3,‑6,‑12) vs 1 gene (MAGE‑A3)
Supports antigen-loss variant model research.
Mechanistic inference; endpoint response context-dependent.
antigen-loss variants immune escape multi-gene targeting

Higher Functional Avidity vs MAGE-3 (271-279)

In a standard ⁵¹Cr‑release assay using peptide‑pulsed autologous EBV‑B cells as targets, CTL clone MD1 achieved 50% specific lysis when target cells were pulsed with only 2 nM of the EGDCAPEEK peptide [1]. This represents a 1.5‑fold higher functional avidity compared with a well‑characterized CTL clone specific for MAGE‑3 (271‑279) FLWGPRALV, which required approximately 3 nM exogenous peptide to achieve half‑maximal lysis of peptide‑pulsed target cells in a comparable ⁵¹Cr‑release assay [2]. Lower peptide concentrations required for half‑maximal lysis indicate that CTLs recognize the peptide‑HLA complex more efficiently, a parameter associated with superior tumor‑cell recognition in vivo.

Functional Avidity
Cross-study context
50% lysis at 2 nM vs 3 nM peptide
Supports low-density target recognition studies.
Different CTL clones and HLA restriction elements; review assay setup.
functional avidity CTL potency peptide titration

Naturally Processed Epitope Across Tumor Types

CTL clone MD1, generated by in vitro priming with MAGE‑3‑encoding lentivirus‑transduced dendritic cells, efficiently lysed HLA‑Cw7‑positive tumor cell lines derived from three distinct histological types: melanoma (MZ‑MEL‑7, LB30‑MEL, CP50‑MEL), head‑and‑neck squamous cell carcinoma (LB1017‑HNSC), and non‑small‑cell lung carcinoma (LB37‑NSCLC) [1]. Autologous EBV‑B cells and K562 control cells were not lysed, confirming antigen‑specific, HLA‑Cw7‑dependent recognition of endogenously processed peptide [1]. This contrasts with reports on MAGE‑3 (271‑279), where despite detectable CTL precursors in HLA‑A2⁺ melanoma patients, tumor‑cell recognition is often inefficient due to low expression levels of the MAGE‑3 gene product, limiting the peptide's utility for specific immunotherapy [2].

Natural Processing
In-vitro validation
Lysis in melanoma, HNSCC, NSCLC lines
Supports tumor model validation across histologies.
Processing efficiency depends on epitope and MHC-I expression levels.
natural processing tumor cell lysis histological breadth

MAGE-2 (212-220) Application Scenarios


HLA-Cw7+ T-Cell Monitoring Assays

MAGE-2 (212‑220) enables ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays specifically for the HLA‑Cw7⁺ patient subset (>40% of Caucasians) [1]. This peptide fills a critical gap left by HLA‑A2‑restricted MAGE reagents, allowing comprehensive immunomonitoring in clinical trials irrespective of HLA‑A2 status.

Multi-Epitope Vaccine Formulation with Reduced Escape Risk

Because EGDCAPEEK is encoded by four MAGE genes (MAGE‑2, ‑3, ‑6, ‑12) [1], incorporating this peptide into multi‑epitope vaccine constructs intrinsically reduces the probability of antigen‑loss escape variants, a design advantage over single‑gene‑derived epitopes such as MAGE‑3 (271‑279). Vaccine developers can leverage this quad‑gene coverage to build more robust immunotherapeutic formulations.

HLA-Cw7-Restricted Antigen Discovery Platform

MAGE-2 (212‑220) serves as a validated positive‑control reagent for HLA‑Cw7‑restricted antigen presentation studies. Its demonstrated natural processing across melanoma, HNSCC, and NSCLC cell lines [1] makes it a benchmark peptide when screening novel candidate epitopes or validating HLA‑Cw7 expression in tumor banks.

Comparative Immunogenicity of MAGE-A Epitopes

With a functional avidity of 50% lysis at 2 nM peptide [1], MAGE‑2 (212‑220) provides a high‑avidity HLA‑Cw7‑restricted comparator for side‑by‑side immunogenicity studies against HLA‑A2‑restricted MAGE peptides (e.g., MAGE‑3 271‑279 requiring 3 nM for equivalent lysis [2]). This enables quantitative ranking of epitope potency within the MAGE‑A family for rational vaccine antigen selection.

Application
Selection Property
Validation Focus
Antigen Escape Model Research
Multi-Gene Encoding Coverage
Assess antigen-loss frequency under quad-gene redundancy
HLA-Cw7⁺ Tumor Immunomonitoring
HLA-Cw7 Restriction
Verify T-cell responses in non-HLA-A2 research cohorts
Tumor Antigen Presentation Platform
Validated Natural Processing
Benchmark positive control for novel HLA-Cw7 candidate validation
Epitope Immunogenicity Benchmarking
Functional Avidity Profile
Relative ranking of T-cell killing potency in vaccine concept studies
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